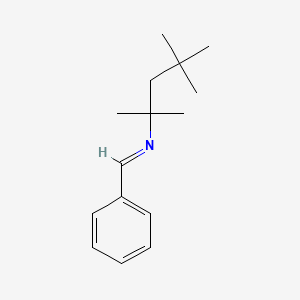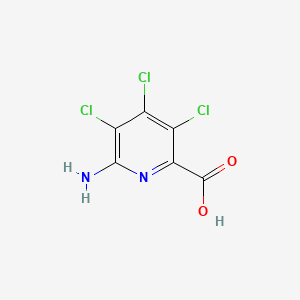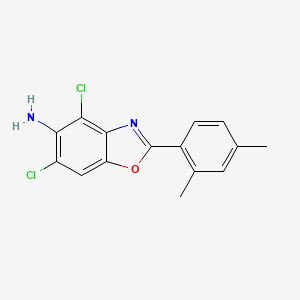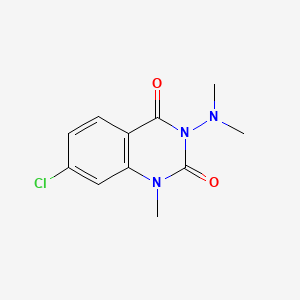
2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)-1-methyl- is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a chloro group at the 7th position, a dimethylamino group at the 3rd position, and a methyl group at the 1st position. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)-1-methyl- typically involves the condensation of o-aminobenzamides with various reagents. One efficient method includes the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is advantageous due to its good functional group tolerance, being transition metal and external oxidant-free, and easy operation.
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted heating techniques to enhance reaction rates and yields. The condensation reaction of 2-amino-3-hydroxypyridine with different carboxylic acids by microwave-assisted heating is a fast method for producing libraries based on fused 2-substituted imidazo[4,5-b]pyridines in moderate to good yields .
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions are common, especially involving the chloro group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)-1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)-1-methyl- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological pathways, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their wide range of biological activities.
Pyrido[1,2-a]pyrimidines: Another class of heterocyclic compounds with significant pharmacological potential.
Uniqueness
2,4(1H,3H)-Quinazolinedione, 7-chloro-3-(dimethylamino)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and dimethylamino groups contribute to its reactivity and potential as a therapeutic agent.
Propriétés
Numéro CAS |
75787-41-6 |
|---|---|
Formule moléculaire |
C11H12ClN3O2 |
Poids moléculaire |
253.68 g/mol |
Nom IUPAC |
7-chloro-3-(dimethylamino)-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C11H12ClN3O2/c1-13(2)15-10(16)8-5-4-7(12)6-9(8)14(3)11(15)17/h4-6H,1-3H3 |
Clé InChI |
NXFPFACEISPJCL-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2)Cl)C(=O)N(C1=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


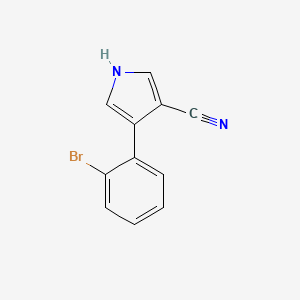
![11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B13802775.png)
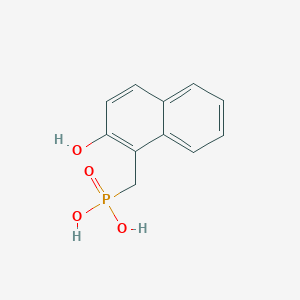
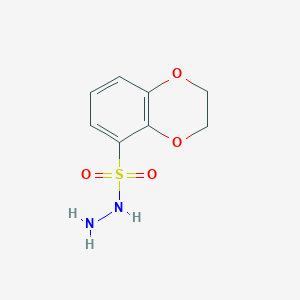
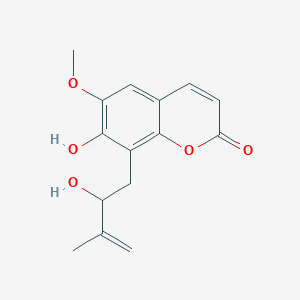
![3-[(4-Methoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B13802808.png)
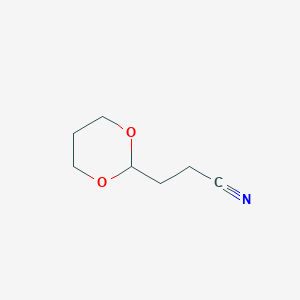
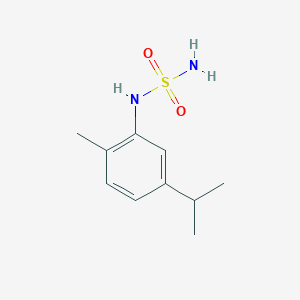

![1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile](/img/structure/B13802819.png)

